Sub‑Nanomolar sEH Inhibition: 4‑Cyanophenyl Example 7 Outperforms Example 9 from the Same Patent Series
4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate (US20240182406 Example 7) achieves a recombinant human sEH IC50 of 0.40 nM, which is 1.5‑fold more potent than the structurally related Example 9 (IC50 0.60 nM) when both are tested under identical fluorescent assay conditions [1][2]. This quantitative difference is critical because the two compounds differ only in the substitution pattern of the ester phenyl ring; the 4‑cyanophenyl group directly contributes to the superior potency.
| Evidence Dimension | Inhibitory potency against recombinant human soluble epoxide hydrolase (hsEH) |
|---|---|
| Target Compound Data | IC50 = 0.40 nM (Example 7) |
| Comparator Or Baseline | Example 9 (US20240182406): IC50 = 0.60 nM |
| Quantified Difference | 1.5‑fold higher potency (0.40 vs. 0.60 nM) |
| Conditions | Fluorescent assay using purified recombinant human sEH, CMNPC substrate, incubation at 30 °C |
Why This Matters
For procurement decisions, this 1.5‑fold potency advantage translates to lower compound consumption and potentially higher therapeutic index windows in downstream in vivo pharmacology.
- [1] BindingDB Entry BDBM50591341 (CHEMBL5177372). US20240182406, Example 7. Inhibition of recombinant human sEH IC50: 0.40 nM. View Source
- [2] BindingDB Entry BDBM50591338 (CHEMBL5203245). US20240182406, Example 9. Inhibition of recombinant human sEH IC50: 0.60 nM. View Source
